propan-2-yl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a 4-fluorophenyl group at position 7, a methyl group at position 5, and an isopropyl ester at position 5. Its molecular formula is C₁₇H₁₆FN₄O₂, with a molecular weight of 328.34 g/mol (estimated). The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, while the isopropyl ester influences solubility and bioavailability . This compound belongs to a broader class of triazolopyrimidines, which are explored for diverse biological activities, including herbicidal and antimicrobial applications .
Properties
IUPAC Name |
propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-9(2)23-15(22)13-10(3)20-16-18-8-19-21(16)14(13)11-4-6-12(17)7-5-11/h4-9,14H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQYBZQBQSYGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a fluorophenyl hydrazine derivative with an appropriate β-ketoester, followed by cyclization with a suitable reagent to form the triazolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propan-2-yl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to alterations in cellular pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
The 7-position of the triazolopyrimidine scaffold is critical for modulating electronic and steric properties. Key comparisons include:
Key Findings :
- Halogen Effects : Fluorine at the 4-position improves metabolic stability and lipophilicity compared to chlorine, which may enhance herbicidal activity but increase toxicity .
Functional Group Variations at Position 6
The 6-position determines hydrogen-bonding capacity and solubility:
Key Findings :
- Ester vs. Carboxamide : Carboxamide derivatives exhibit higher polarity and binding affinity for biological targets (e.g., enzymes), while esters like isopropyl improve cell membrane penetration .
- Carbonitrile Group : Enhances antimicrobial activity but may reduce oral bioavailability due to high crystallinity .
Key Findings :
- The target compound’s isopropyl ester group suggests suitability for CNS-targeting applications (due to fluorine and lipophilicity), whereas sulfonamide derivatives are more effective as herbicides .
Biological Activity
The compound propan-2-yl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring fused with a pyrimidine core, which is known for imparting various pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, this compound has been evaluated against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a notable study, the compound demonstrated significant cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Cell cycle arrest |
| Hep-2 | 3.25 | Inhibition of proliferation |
These results indicate that the compound may induce apoptosis and inhibit cell proliferation through various pathways .
Antiviral Activity
Another area of interest is the antiviral properties of triazolo-pyrimidine derivatives. Research has shown that these compounds can disrupt protein-protein interactions critical for viral replication.
Mechanism Against Influenza Virus
A study focusing on influenza A virus found that derivatives similar to this compound effectively inhibited the PA-PB1 interface of the viral polymerase. This disruption hinders viral RNA synthesis and replication .
Other Biological Activities
Triazolo-pyrimidines have also been reported to exhibit anti-inflammatory and antimicrobial activities. The anti-inflammatory potential is attributed to their ability to inhibit specific signaling pathways involved in inflammation.
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several pharmacological mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may modulate receptors that play a role in inflammatory responses.
- Signal Transduction Interference : The compound can interfere with signaling pathways that are crucial for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
